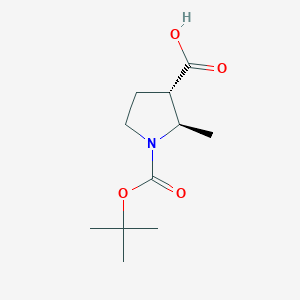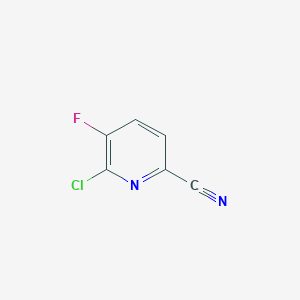
6-Chloro-5-fluoropicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-fluoropicolinonitrile, also known as 2-chloro-5-cyano-3-fluoropyridine, is a chemical compound with the molecular formula C6H2ClFN2 . It has an average mass of 156.545 Da and a monoisotopic mass of 155.989059 Da . It is also known by its IUPAC name 6-Chloro-5-fluoro-3-pyridinecarbonitrile .
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-fluoropicolinonitrile consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position by a cyano group (-CN), at the 5th position by a fluorine atom, and at the 6th position by a chlorine atom .Physical And Chemical Properties Analysis
6-Chloro-5-fluoropicolinonitrile is a white to off-white powder or crystals . It has a molecular weight of 156.55 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
"6-Chloro-5-fluoropicolinonitrile" serves as a critical intermediate in the synthesis of diverse biologically active molecules. Its structural motif, featuring both chloro and fluoro substituents on the picolinonitrile core, makes it a valuable precursor in constructing complex molecules. For instance, it has been utilized in the synthesis of novel antibacterial agents, specifically targeting resistant bacterial strains. The introduction of fluorine atoms into pharmaceutical compounds often leads to improved metabolic stability, bioavailability, and binding affinity towards biological targets, making "6-Chloro-5-fluoropicolinonitrile" a compound of high interest in drug development processes (Matsumoto et al., 1984).
Material Science and Organic Electronics
In material science, "6-Chloro-5-fluoropicolinonitrile" is explored for its potential in creating advanced materials with unique electronic properties. Its derivatives are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors. The presence of fluorine atoms can significantly influence the electronic properties of materials, such as lowering the HOMO-LUMO gap and improving charge transport, essential for high-performance electronic devices (Naveen et al., 2006).
Fluorination Chemistry
"6-Chloro-5-fluoropicolinonitrile" also plays a crucial role in the field of fluorination chemistry, where it is employed as a building block for the synthesis of fluorinated compounds. The strategic introduction of fluorine atoms into organic molecules is a key step in developing agrochemicals, materials, and pharmaceuticals with enhanced properties. Research in this area focuses on developing efficient, selective, and environmentally friendly methods for the introduction of fluorine or fluorine-containing functional groups into organic compounds, leveraging "6-Chloro-5-fluoropicolinonitrile" for its reactivity and versatility (Johnson et al., 2015).
Safety And Hazards
6-Chloro-5-fluoropicolinonitrile is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-chloro-5-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYSYRCOXKZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoropicolinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

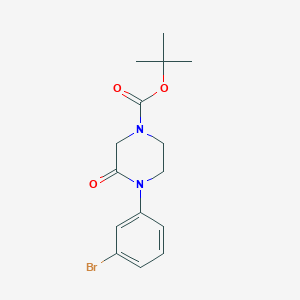
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842998.png)
![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)
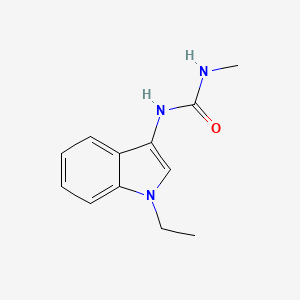
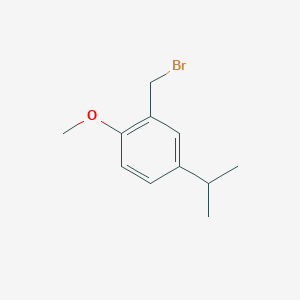
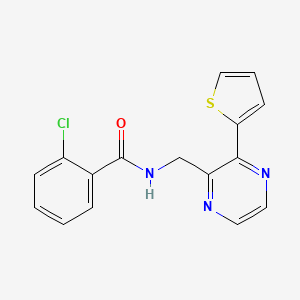
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2843006.png)
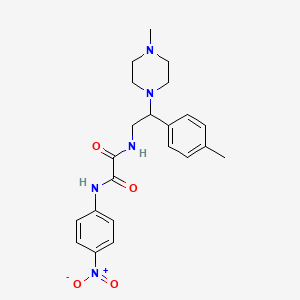
![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B2843011.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2843013.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)
![N-(2-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2843017.png)
